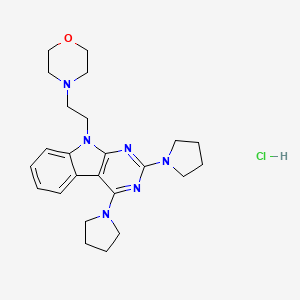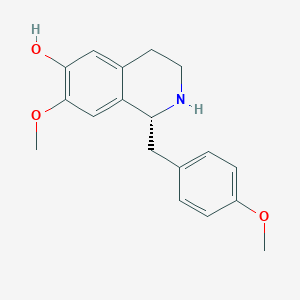
Nor-roefractine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NOR-ROEFRACTINE: is a benzyltetrahydroisoquinoline compound known for its selectivity towards dopamine receptors. It is a derivative of the naturally occurring alkaloid roefractine and has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: NOR-ROEFRACTINE is synthesized using the Bischler-Napieralski route. This involves the asymmetric reduction of the 1,2-didehydro precursor imine with sodium (S)-N-CBZ-prolinyloxyborohydride . The process includes several steps:
- Formation of the imine precursor.
- Reduction of the imine to form the tetrahydroisoquinoline structure.
- Final purification to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory-scale procedures with adjustments for larger-scale production. This includes optimizing reaction conditions, scaling up the quantities of reagents, and ensuring consistent quality control throughout the process .
Análisis De Reacciones Químicas
Types of Reactions: NOR-ROEFRACTINE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of imine precursors to amines.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its pharmacological properties .
Aplicaciones Científicas De Investigación
NOR-ROEFRACTINE has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying the structure-activity relationships of dopamine receptor ligands.
Biology: Investigated for its effects on dopamine receptors in the brain, which has implications for understanding neurological disorders.
Medicine: Potential therapeutic applications in treating conditions like Parkinson’s disease and schizophrenia due to its dopamine receptor selectivity.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors
Mecanismo De Acción
NOR-ROEFRACTINE exerts its effects primarily through its interaction with dopamine receptors. It has a high affinity for D2 dopamine receptors, where it acts as an antagonist. This interaction inhibits the binding of dopamine to these receptors, thereby modulating dopaminergic signaling pathways. The molecular targets include the D2 receptors in the striatum, which are involved in motor control and reward pathways .
Comparación Con Compuestos Similares
Similar Compounds:
Roefractine: The parent compound from which NOR-ROEFRACTINE is derived.
Tetrahydropalmatine: Another tetrahydroisoquinoline with similar dopamine receptor activity.
Coreximine: A compound with high affinity for D2 receptors, similar to this compound.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its lipophilicity and selectivity for dopamine receptors. These modifications make it a valuable compound for studying dopaminergic systems and developing targeted therapies .
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-5-3-12(4-6-14)9-16-15-11-18(22-2)17(20)10-13(15)7-8-19-16/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m1/s1 |
Clave InChI |
HIMHLENXDBHLCU-MRXNPFEDSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)O)OC |
SMILES canónico |
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)O)OC |
Sinónimos |
nor-roefractine norroefractine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




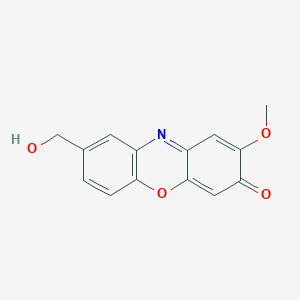


![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)

![1-(Furo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B1241938.png)
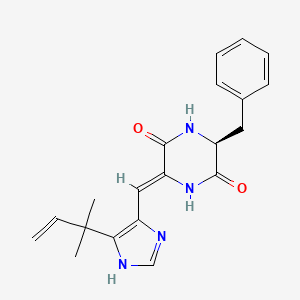

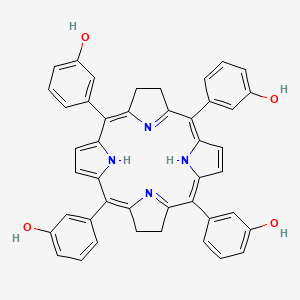

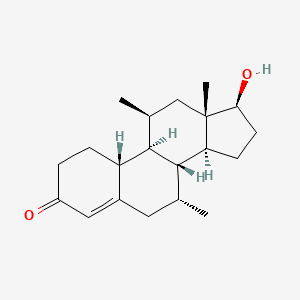
![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)
